molecular formula C18H15BrN2O2 B12122604 Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Cat. No.: B12122604
M. Wt: 371.2 g/mol
InChI Key: KGSRGBKSNVWDAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide (6-bromoquinoline), organoboron compound (ethyl 3-aminobenzoate), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Typically, a polar aprotic solvent such as DMF or DMSO is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but is generally between 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.

    Oxidation: Oxidized quinoline derivatives with altered functional groups.

    Reduction: Reduced quinoline derivatives with different oxidation states.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.

    Quinoline: The parent compound with a simpler structure and diverse applications.

    Quinacrine: Another antimalarial drug with additional biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C18H15BrN2O2/c1-2-23-18(22)12-4-3-5-14(10-12)21-17-8-9-20-16-7-6-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21)

InChI Key

KGSRGBKSNVWDAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br

Origin of Product

United States

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